molecular formula C13H18N2O B2577033 N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine CAS No. 1436170-52-3

N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine

Cat. No.: B2577033
CAS No.: 1436170-52-3
M. Wt: 218.3
InChI Key: DMXZUFUHUUTEQO-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxyethyl group, a methylpyridinylmethyl group, and a propynylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethanol, 6-methyl-2-pyridinecarboxaldehyde, and propargylamine.

    Step 1: The first step involves the formation of an imine intermediate by reacting 6-methyl-2-pyridinecarboxaldehyde with propargylamine under mild acidic conditions.

    Step 2: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Step 3: The final step involves the alkylation of the amine with 2-methoxyethanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is evaluated for its potential use as a building block in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, neurotransmission, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine: Similar structure but with an ethyl group instead of a propynyl group.

    N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]butan-1-amine: Similar structure but with a butyl group instead of a propynyl group.

    N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-en-1-amine: Similar structure but with a prop-2-enyl group instead of a propynyl group.

Uniqueness

N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine is unique due to the presence of the propynyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-4-8-15(9-10-16-3)11-13-7-5-6-12(2)14-13/h1,5-7H,8-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXZUFUHUUTEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CCOC)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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